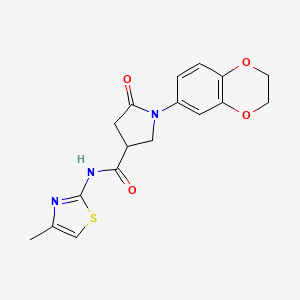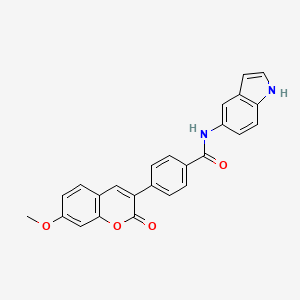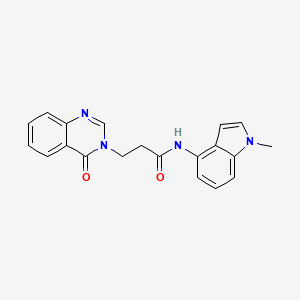![molecular formula C23H23NO6 B11008388 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11008388.png)
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide involves multiple steps. The starting material is typically a chromen derivative, which undergoes various chemical reactions to introduce the desired functional groups. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of a chromen derivative with an appropriate aldehyde or ketone.
Amidation: The intermediate product is then subjected to amidation reactions to introduce the amide group.
Methoxylation: Methoxylation reactions are carried out to introduce methoxy groups at specific positions on the chromen ring.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the chromen ring, altering the compound’s properties.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Compared to other chromen derivatives, 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide is unique due to its specific functional groups and structural configuration. Similar compounds include:
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid: This compound shares a similar chromen core but differs in its side chains and functional groups.
ETHYL 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-furoate: Another chromen derivative with different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23NO6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C23H23NO6/c1-14-10-23(27)30-21-12-20(29-3)16(11-18(14)21)6-9-22(26)24-13-19(25)15-4-7-17(28-2)8-5-15/h4-5,7-8,10-12H,6,9,13H2,1-3H3,(H,24,26) |
InChI Key |
ROAIOAPMOXDIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11008307.png)
![2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-{[3-(1,3-thiazol-2-YL)phenyl]methyl}acetamide](/img/structure/B11008311.png)

![N-(1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11008319.png)
![1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B11008331.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11008333.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11008346.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11008351.png)

![4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}-3-thiophenecarboxamide](/img/structure/B11008360.png)


![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide](/img/structure/B11008379.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B11008390.png)
